Ethylmagnesium Bromide
Overview
Description
Ethylmagnesium bromide is an organomagnesium compound with the chemical formula C₂H₅MgBr. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically encountered as a solution in diethyl ether or tetrahydrofuran, and it is known for its high reactivity and versatility in various chemical reactions .
Scientific Research Applications
Ethylmagnesium bromide is a cornerstone in organic synthesis, known for its utility in a variety of chemical reactions. Some of its key applications include :
Chemistry: Used in the formation of carbon-carbon bonds, synthesis of alcohols, carboxylic acids, and organometallic complexes.
Biology: Utilized in the synthesis of biologically active molecules and intermediates for pharmaceuticals.
Medicine: Employed in the preparation of drug precursors and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Ethylmagnesium bromide, a Grignard reagent with the formula C2H5MgBr , is primarily used in the laboratory synthesis of organic compounds . Its primary targets are various substrates such as alkynes .
Mode of Action
This compound acts as the synthetic equivalent of an ethyl anion synthon for nucleophilic addition . It may also be used as a strong base to deprotonate various substrates such as alkynes . The reaction can be represented as follows:
RC≡CH+EtMgBr→RC≡CMgBr+EtHRC≡CH + EtMgBr → RC≡CMgBr + EtH RC≡CH+EtMgBr→RC≡CMgBr+EtH
In this reaction, this compound donates an ethyl group to the substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the addition of an ethyl group to a substrate, resulting in the formation of a new carbon-carbon bond . This process is crucial in the synthesis of various organic compounds.
Pharmacokinetics
It’s important to note that it is usually prepared and used in solution form, often in diethyl ether or tetrahydrofuran . This suggests that its bioavailability and distribution may be influenced by the solvent used.
Result of Action
The primary molecular effect of this compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the substrate used.
Action Environment
The action of this compound is highly sensitive to environmental factors. It is air and moisture sensitive , and its reactions are typically carried out under anhydrous conditions . The choice of solvent can also significantly influence the efficacy and stability of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethylmagnesium bromide plays a crucial role in biochemical reactions, primarily acting as a nucleophile. It is used to deprotonate various substrates, such as alkynes, to form carbon-carbon bonds . In these reactions, this compound interacts with substrates through nucleophilic addition, where it donates an ethyl group to the substrate. This interaction is essential for the synthesis of complex organic molecules. This compound does not typically interact with enzymes or proteins directly, but it can influence biochemical pathways by modifying the structure of organic molecules that are substrates or intermediates in enzymatic reactions .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It is known to influence cell function by altering the structure of organic molecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of organic molecules by this compound can lead to changes in the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nucleophile in organic synthesis. It reacts with electrophilic carbon atoms in substrates, forming carbon-carbon bonds. This reaction typically involves the formation of a carbon-magnesium bond, followed by the transfer of the ethyl group to the substrate. This compound can also act as a strong base, deprotonating acidic hydrogen atoms in substrates . These interactions can lead to the formation of new organic compounds, which can then participate in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and air, which can lead to its degradation and loss of reactivity . Over time, the compound may form by-products that can affect its performance in biochemical reactions. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, particularly in terms of altering metabolic pathways and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical reaction, but exceeding this dosage can result in harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in the synthesis of organic compounds. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. For example, this compound can react with carbonyl compounds to form alcohols, which are important intermediates in metabolic pathways . These reactions can influence the levels of metabolites and the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its reactivity and function . For example, its distribution within the cytoplasm can influence its interactions with substrates and enzymes involved in metabolic pathways.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It is typically found in the cytoplasm, where it can interact with various organic molecules and participate in biochemical reactions . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles within the cell. This localization can influence the efficiency and specificity of its interactions with substrates and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmagnesium bromide is prepared by reacting ethyl bromide (C₂H₅Br) with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{C₂H₅Br} + \text{Mg} \rightarrow \text{C₂H₅MgBr} ] This process involves the donation of electrons from magnesium to ethyl bromide, resulting in the formation of the Grignard reagent .
Industrial Production Methods: In industrial settings, the preparation of this compound follows the same principles as laboratory synthesis but on a larger scale. The reaction is typically carried out in large reactors under controlled conditions to ensure the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions: Ethylmagnesium bromide undergoes various types of reactions, including nucleophilic addition, deprotonation, and formation of organometallic complexes .
Common Reagents and Conditions:
Nucleophilic Addition: this compound reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols, respectively.
Deprotonation: It can act as a strong base to deprotonate substrates such as alkynes, forming the corresponding alkynylmagnesium bromide.
Formation of Organometallic Complexes: this compound serves as a precursor for synthesizing other organometallic compounds, expanding its utility in inorganic and organometallic chemistry.
Major Products:
Secondary and Tertiary Alcohols: Formed from the reaction with aldehydes and ketones.
Alkynylmagnesium Bromide: Formed from the deprotonation of alkynes.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Comparison with Similar Compounds
- Methylmagnesium Bromide (CH₃MgBr)
- Phenylmagnesium Bromide (C₆H₅MgBr)
- Butylmagnesium Bromide (C₄H₉MgBr)
This compound’s unique properties and reactivity make it an invaluable reagent in the synthesis of complex organic molecules, contributing significantly to advancements in various scientific fields.
Properties
IUPAC Name |
magnesium;ethane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJBUGBVQZNTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883607 | |
Record name | Ethylmagnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown solution in ether; [MSDSonline] | |
Record name | Ethyl magnesium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8357 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
925-90-6 | |
Record name | Ethyl magnesium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromoethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylmagnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromoethylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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